molecular formula C9H11ClN2 B2545554 1-Methyl-1H-indol-3-amine hydrochloride CAS No. 2048273-81-8

1-Methyl-1H-indol-3-amine hydrochloride

Cat. No. B2545554
CAS RN: 2048273-81-8
M. Wt: 182.65
InChI Key: YARPNJQVBWUJFX-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-3-amine hydrochloride is not directly mentioned in the provided papers, but it is related to the indole derivatives and amine compounds discussed within the research. Indole derivatives are a significant class of heterocyclic compounds that have been extensively studied due to their presence in many natural products and their diverse range of biological activities. Amines, on the other hand, are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including the Fischer indolization as mentioned in the synthesis of antineoplastic agents . Aminoalkylation is another method used to modify the indole nucleus, as seen in the treatment of 1-methyl- and 1-phenyl-indolyl-lithium with 1-chloro-2-dimethylaminoethane . The synthesis of novel compounds often involves the addition of secondary amines to unsaturated carbonyl compounds, which can be a relevant method for synthesizing this compound .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of the indole nucleus, which can be substituted at various positions to yield a wide range of compounds with different properties. The structure is often confirmed using spectroscopic methods such as NMR and IR spectroscopy . X-ray crystallography can also be used to study the crystal structure of these compounds .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including aminoalkylation , which is a reaction where an amine group is introduced into the molecule. The reactivity of these compounds can be influenced by the substituents present on the indole nucleus and the surrounding chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives and amine compounds are influenced by their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity and interaction with other molecules . Theoretical calculations, such as density functional theory (DFT), can be used to predict properties like hyperpolarizability and molecular electrostatic potential . Additionally, the corrosion inhibition performance of amine derivatives on mild steel in HCl medium indicates their potential application in industrial settings .

Scientific Research Applications

  • Synthesis of Indole Derivatives :1-Methyl-1H-indole-3-amine hydrochloride is used in the synthesis of various indole derivatives. For example, it plays a role in the synthesis of 1-methyl-1H-indole-3-carboxylates using a cross-dehydrogenative coupling method. This process involves functionalizing the α carbon of an iminium from tertiary amines, using Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide (Akbari & Faryabi, 2023).

  • Production of Amino Derivatives :The compound is also crucial in the production of amino derivatives of indoles. For instance, it is used in the creation of β-substituted tryptamines and α-substituted indole-3-acetic acids through a process involving primary amines and a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990).

  • Structural and Crystallographic Studies :Its derivatives are also important for structural and crystallographic studies. For instance, derivatives like 1-(5-methyl-1H-indol-6-yl)ethan-1-one have been synthesized and analyzed through single-crystal X-Ray diffraction, revealing unique molecular interactions and stabilizations (Kukuljan, Kranjc, & Perdih, 2016).

  • Catalysis in Chemical Synthesis :Additionally, it's used in catalytic processes for chemical synthesis. For example, N-alkylated and N-arylated derivatives of methyl 1 H-indole-3-carboxylate were synthesized efficiently via Ullmann-type intramolecular arylamination, using a catalytic amination procedure (Melkonyan, Karchava, & Yurovskaya, 2008).

  • Antitumor Activity Research :Research into antitumor activity has also utilized compounds derived from 1-Methyl-1H-indol-3-amine hydrochloride. The synthesis of specific derivatives has led to the discovery of new classes of antineoplastic agents, showing promising results in in vitro and in vivo tumor models (Nguyen et al., 1990).

  • Green Synthesis of Indoles :It is also involved in environmentally friendly synthesis methods. For example, a solvent-free, catalyst-free green synthesis method has been developed for N-[(1H-indol-3-yl)arylmethyl]heteroarylamines, highlighting the compound's role in sustainable chemistry (Olyaei et al., 2010).

  • Enantioselective Synthesis :Enantioselective synthesis methods using this compound have been developed, demonstrating its versatility in creating optically pure compounds. This is crucial in the pharmaceutical industry for creating specific drug enantiomers (Lifchits & Charette, 2008).

  • Microwave-Assisted and Conventional Synthesis Studies :The compound is used in comparative studies between microwave-assisted and conventional synthesis methods, showing its adaptability to various synthesis techniques (Anekal & Biradar, 2012).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indole derivatives, including 1-Methyl-1H-indol-3-amine hydrochloride, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which has led to the development of new useful derivatives . Future research may focus on maximizing the activity of these compounds in pharmacological applications .

properties

IUPAC Name

1-methylindol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-11-6-8(10)7-4-2-3-5-9(7)11;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARPNJQVBWUJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2048273-81-8
Record name 1-methyl-1H-indol-3-amine hydrochloride
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